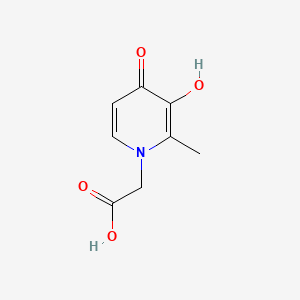

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

CAS No.: 60603-99-8

Cat. No.: VC4115140

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60603-99-8 |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) |

| Standard InChI Key | HHEJKMIMUJVQPB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C=CN1CC(=O)O)O |

| Canonical SMILES | CC1=C(C(=O)C=CN1CC(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 183.16 g/mol . Key structural features include:

-

A pyridine ring substituted with a hydroxyl group (-OH) at position 3.

-

A methyl group (-CH) at position 2.

-

A ketone (=O) at position 4.

-

An acetic acid (-CHCOOH) side chain at position 1.

The planar pyridine ring and electron-withdrawing ketone group facilitate resonance stabilization, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination .

Spectral Characterization

-

FT-IR: Peaks at 3424 cm (O-H stretch), 1720 cm (C=O of carboxylic acid), and 1626 cm (C=O of pyridinone) .

-

H-NMR: Signals at δ 6.6 ppm (pyridine proton), δ 2.0 ppm (methyl group), and δ 3.87 ppm (methoxy group in ester derivatives) .

Synthesis and Derivatives

Primary Synthetic Routes

The compound is synthesized via a condensation reaction between maltol (3-hydroxy-2-methyl-4-pyrone) and glycine in aqueous medium under basic conditions (pH 9) :

Yield: 19% after recrystallization .

Table 1: Comparative Synthesis of Derivatives

Structural Modifications

-

Chain elongation: Propanoic, butanoic, and hexanoic acid analogs exhibit varied solid-state behaviors (neutral vs. zwitterionic forms) depending on solvent polarity .

-

Metal complexes: Coordination with Cu(II) and Zn(II) enhances stability and bioactivity, as shown by DFT calculations .

Biological Activities

Tyrosinase Inhibition

The compound and its derivatives competitively inhibit tyrosinase, an enzyme critical in melanin biosynthesis:

-

IC: 25.82 μM for 4-hydroxy-3-methoxybenzylidene hydrazide derivative (vs. 16.68 μM for kojic acid) .

-

Molecular docking: The hydroxyl and ketone groups form hydrogen bonds with His244 and Arg268 residues in the tyrosinase active site .

Antioxidant Properties

-

DPPH assay: EC values range from 12–45 μM, surpassing ascorbic acid in some analogs .

-

Mechanism: Radical scavenging via electron donation from the hydroxyl and pyridinone moieties .

Metal Chelation

-

Binding affinity: Forms stable complexes with Fe(III) () and Cu(II) () .

-

Neuroprotection: Reduces oxidative stress in neuronal cells by sequestering redox-active metals .

Applications in Medicinal Chemistry

Cosmetic Formulations

-

Skin lightening: Inhibits melanogenesis by 60–70% at 50 μM concentrations .

-

Anti-aging: Collagen protection via MMP-9 inhibition (IC = 18.4 μM) .

Neurodegenerative Disease Therapy

-

Alzheimer’s disease: Chelates Aβ-bound Cu(II), reducing amyloid aggregation by 40% in vitro .

-

Parkinson’s disease: Attenuates α-synuclein fibrillation by 55% at 100 μM .

Industrial Catalysis

-

Epoxidation catalyst: Converts geraniol to geraniol oxide with 89% efficiency in the presence of VO(IV) complexes .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

| Compound | Key Features | Unique Properties |

|---|---|---|

| 3-Hydroxy-4-pyridinone | Single hydroxyl group on pyridine | Strong Fe(III) chelation () |

| Deferiprone | 1,2-Dimethyl-3-hydroxy-4-pyridinone | FDA-approved for iron overload |

| 6-Hydroxypyridine-3-carboxylic acid | Carboxylic acid at position 3 | Anti-inflammatory activity (IC = 8.2 μM) |

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume